

IMR-1: Application Notes and Protocols for Cancer Research

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Compound of Interest

Compound Name: *IMR-1*
Cat. No.: *B3489926*

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Introduction

IMR-1 is a small molecule inhibitor of the Notch signaling pathway, a critical regulator of cell fate decisions, proliferation, and survival.[1][2] Aberrant Notch signaling is implicated in the initiation and progression of various cancers, making it a compelling target for therapeutic intervention.[1][2] **IMR-1** functions by specifically disrupting the formation of the Notch transcriptional activation complex. It prevents the recruitment of the coactivator Mastermind-like 1 (Maml1) to the complex, thereby inhibiting the transcription of Notch target genes.[1][2] This targeted mechanism of action makes **IMR-1** a valuable tool for cancer research and a potential candidate for novel anti-cancer therapeutics.[1]

These application notes provide a comprehensive overview of the use of **IMR-1** in specific cancer types, including quantitative data on its efficacy, detailed experimental protocols, and visualizations of the relevant signaling pathways and workflows.

Data Presentation: Efficacy of IMR-1 in Cancer Models

The following tables summarize the quantitative data on the anti-cancer effects of **IMR-1** in various preclinical models.

Table 1: In Vitro Efficacy of **IMR-1** in Human Cancer Cell Lines

Cell Line	Cancer Type	IC50 (μM)	Assay Type	Reference
786-0	Renal Adenocarcinoma	~25	Not Specified	[1]
OE33	Esophageal Adenocarcinoma	~25	Not Specified	[1]
H69	Small-Cell Lung Cancer	Significantly lower than other SCLC cell lines	Not Specified	[3]
H69AR	Small-Cell Lung Cancer (Chemoresistant)	Significantly lower than other SCLC cell lines	Not Specified	[3]
T47D	Luminal Breast Cancer	Sensitive	Colony Formation	[1]
MCF-7	Luminal Breast Cancer	Sensitive	Colony Formation	[1]
H-23	Non-Small Cell Lung Adenocarcinoma	Sensitive	Colony Formation	[1]
HT-1080	Fibrosarcoma	Refractory	Colony Formation	[1]

Table 2: In Vivo Efficacy of **IMR-1** in Patient-Derived Xenograft (PDX) Models of Esophageal Adenocarcinoma

PDX Model	Treatment	Dosage	Duration	Outcome	Reference
EAC29	IMR-1	15 mg/kg	24 days	Significant abrogation of tumor growth	[2]
EAC47	IMR-1	15 mg/kg	24 days	Significant abrogation of tumor growth	[2]

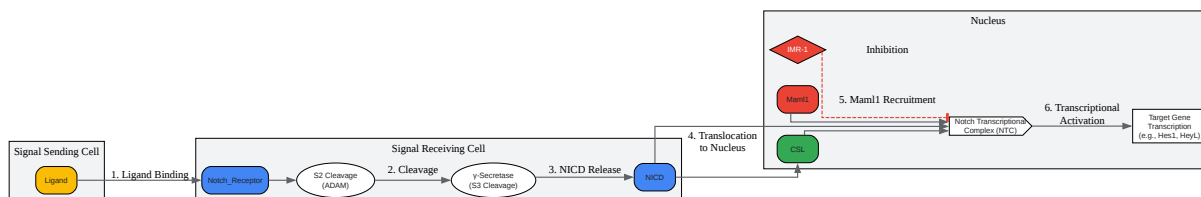
Table 3: Effect of **IMR-1** on Notch Target Gene Expression in Esophageal Adenocarcinoma PDX Models

PDX Model	Gene	Treatment	Outcome	Reference
EAC29 & EAC47	Hes1	IMR-1 (15 mg/kg)	Dramatic reduction in expression	[2]
EAC29 & EAC47	HeyL	IMR-1 (15 mg/kg)	Dramatic reduction in expression	[2]
EAC29 & EAC47	Notch3	IMR-1 (15 mg/kg)	Dramatic reduction in expression	[2]

Signaling Pathways and Experimental Workflows

IMR-1 Mechanism of Action in the Notch Signaling Pathway

IMR-1 specifically targets the assembly of the Notch transcriptional activation complex. The diagram below illustrates the canonical Notch signaling pathway and the point of intervention by **IMR-1**.

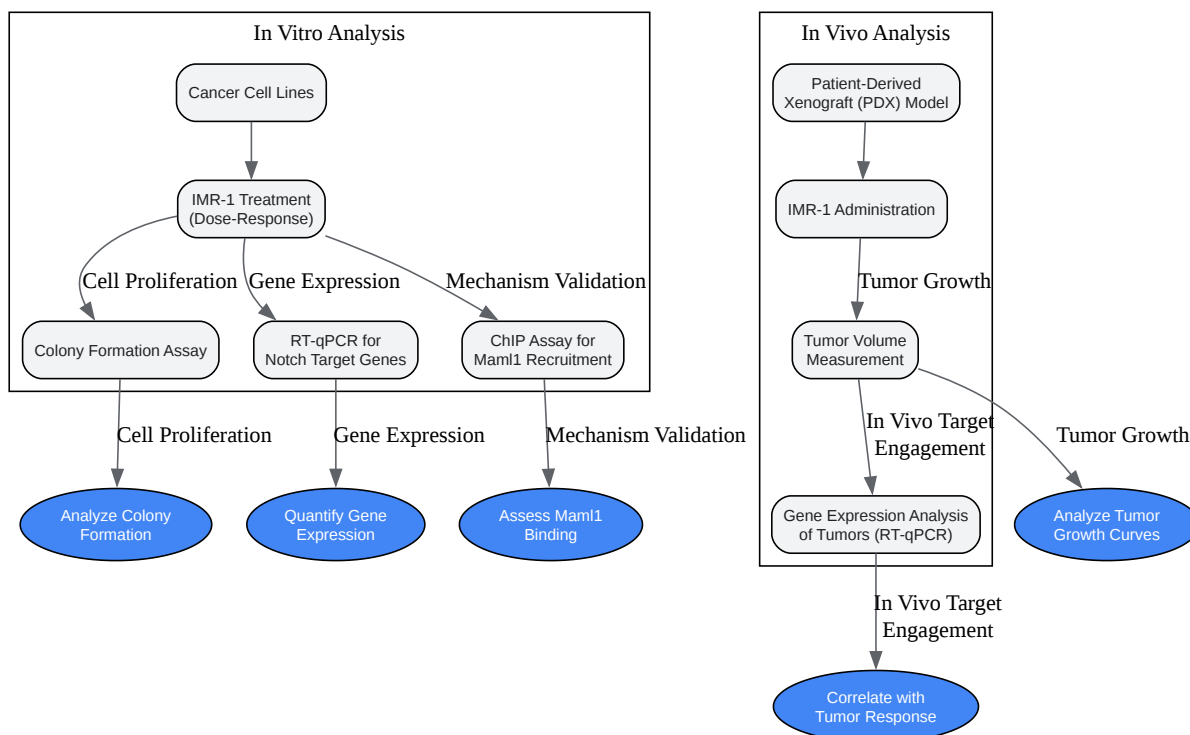


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Caption: **IMR-1** inhibits the Notch pathway by blocking Maml1 recruitment to the NTC.

Experimental Workflow: Assessing IMR-1 Efficacy

The following diagram outlines a typical workflow for evaluating the anti-cancer effects of **IMR-1** in a preclinical setting.



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References

- [1. The small molecule IMR-1 inhibits the Notch transcriptional activation complex to suppress tumorigenesis - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
- [2. Chromatin Immunoprecipitation \(ChIP\) Assay Protocol \[protocols.io\]](#)
- [3. Colony Formation \[protocols.io\]](#)
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